Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate
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Overview
Description
Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate: is a chemical compound with the molecular formula C15H15NO4S and a molar mass of 305.35 g/mol
Mechanism of Action
Target of Action
The primary target of Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate, also known as MSAB, is β-catenin . β-catenin is a key protein in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
MSAB interacts directly with β-catenin, specifically within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin by MSAB affects the Wnt/β-catenin signaling pathway . This pathway is crucial for cell proliferation and differentiation. By degrading β-catenin, MSAB inhibits the pathway, leading to a decrease in Wnt-dependent cell proliferation .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The result of MSAB’s action is a decrease in Wnt-dependent cell proliferation . This is due to the degradation of β-catenin, which inhibits the Wnt/β-catenin signaling pathway . MSAB has been shown to have potent anti-tumor effects selectively on Wnt-dependent cancer cells .
Action Environment
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate interacts with β-catenin, a protein that plays a crucial role in the Wnt signaling pathway . The nature of this interaction involves the compound binding directly to β-catenin, which leads to the ubiquitination and proteasomal degradation of β-catenin .
Cellular Effects
This compound has significant effects on various types of cells, particularly those that are Wnt-dependent . It influences cell function by inhibiting Wnt/β-catenin signaling, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding interactions with β-catenin . This binding induces β-catenin ubiquitination and proteasomal degradation, leading to the downregulation of Wnt/β-catenin target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth of Wnt-dependent cancer cells when administered intraperitoneally at dosages of 10-20 mg/kg daily for 2 weeks
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of 3-amino-4-[(4-methylphenyl)sulfonyl]benzoic acid with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine , to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate .
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Reactions with halogenating agents like bromine or chlorine .
Nucleophilic Addition: Using nucleophiles like ammonia or alkylamines .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of halogenated derivatives.
Nucleophilic Addition: Formation of amides or substituted benzene derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a cell-permeable compound that targets β-catenin , making it useful in cancer research.
Medicine: The compound has been studied for its anti-proliferative properties against Wnt-dependent cancer growth both in vitro and in vivo.
Industry: It is used in the development of new synthetic drug molecules and other chemical products.
Comparison with Similar Compounds
Methyl 3-amino-4-[(3-methylphenyl)sulfonyl]benzenecarboxylate
Methyl 3-amino-4-[(2-methylphenyl)sulfonyl]benzenecarboxylate
Methyl 3-amino-4-[(4-methoxyphenyl)sulfonyl]benzenecarboxylate
Uniqueness: Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate stands out due to its specific substitution pattern on the benzene ring, which influences its biological activity and chemical reactivity.
This compound's unique properties and applications make it a valuable subject of study in various scientific fields. Its potential in cancer research and synthetic chemistry highlights its importance in advancing scientific knowledge and developing new therapeutic agents.
Properties
IUPAC Name |
methyl 3-amino-4-(4-methylphenyl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-3-6-12(7-4-10)21(18,19)14-8-5-11(9-13(14)16)15(17)20-2/h3-9H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVULRLBLSULCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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